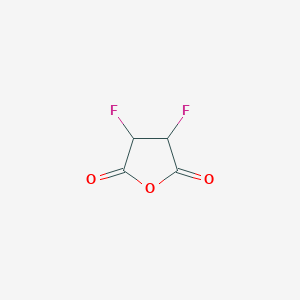
3,4-Difluorooxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluorooxolane-2,5-dione is a chemical compound with the molecular formula C₄H₂F₂O₃ and a molecular weight of 136.05 g/mol . This compound is characterized by the presence of two fluorine atoms attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,4-Difluorooxolane-2,5-dione can be achieved through various methods. One common approach involves the reaction of 3,4-difluorobutyric acid with oxalyl chloride to form the corresponding acid chloride, which is then cyclized to produce the desired oxolane-2,5-dione . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a catalyst like pyridine to facilitate the cyclization process.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields . This method can also reduce the production of unwanted by-products, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
3,4-Difluorooxolane-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction produces alcohols.
Scientific Research Applications
3,4-Difluorooxolane-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Difluorooxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the oxolane ring structure allows the compound to fit into specific binding pockets of receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
3,4-Difluorooxolane-2,5-dione can be compared with other similar compounds, such as:
3,4-Dichlorooxolane-2,5-dione: This compound has chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
3,4-Dibromooxolane-2,5-dione: The presence of bromine atoms makes this compound more reactive in substitution reactions compared to its fluorinated counterpart.
3,4-Diiodooxolane-2,5-dione: Iodine atoms confer different electronic properties, making this compound useful in specific synthetic applications.
The uniqueness of this compound lies in its fluorine atoms, which provide distinct chemical and biological properties, such as increased stability and specific interactions with biological targets .
Properties
Molecular Formula |
C4H2F2O3 |
|---|---|
Molecular Weight |
136.05 g/mol |
IUPAC Name |
3,4-difluorooxolane-2,5-dione |
InChI |
InChI=1S/C4H2F2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H |
InChI Key |
LYLLEHAKJQMXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(=O)OC1=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



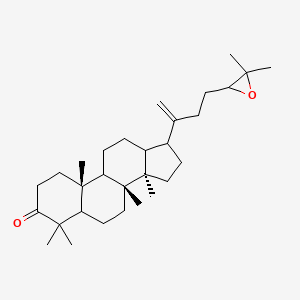
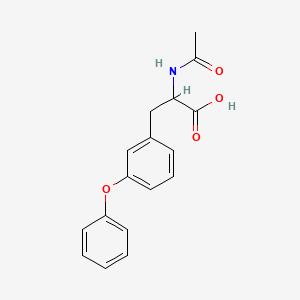

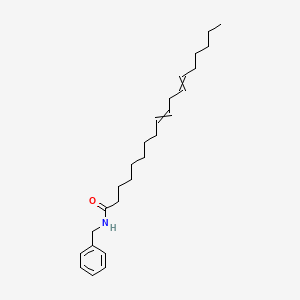
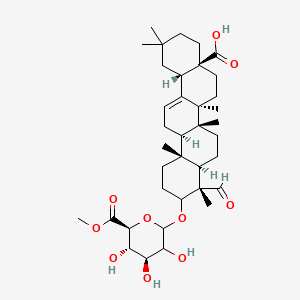
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
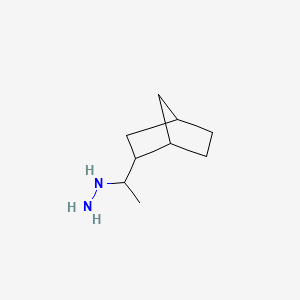
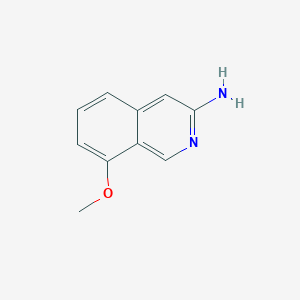
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)
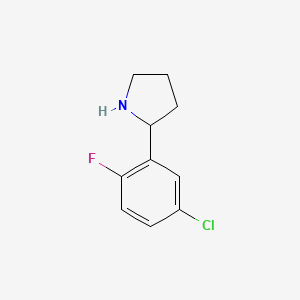
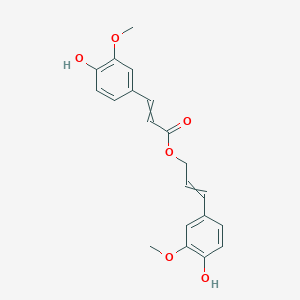
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
azanium](/img/structure/B12437766.png)
